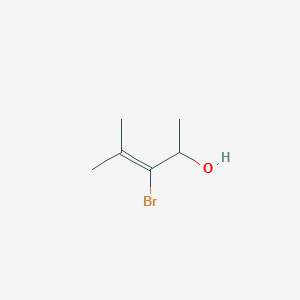

3-Bromo-4-methylpent-3-en-2-ol

Beschreibung

3-Bromo-4-methylpent-3-en-2-ol (IUPAC name: 3-bromo-4-methyl-3-penten-2-ol) is a brominated aliphatic alcohol with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . Its structure features a hydroxyl group at position 2, a bromine atom at position 3, and a methyl substituent at position 4 on a pentenol backbone. It is registered under CAS RN 247228-72-4 and ChemSpider ID 28580452. This molecule is of interest in synthetic organic chemistry due to its reactive sites (bromine, double bond, and hydroxyl group), which enable participation in substitution, addition, or elimination reactions.

Eigenschaften

CAS-Nummer |

247228-72-4 |

|---|---|

Molekularformel |

C6H11BrO |

Molekulargewicht |

179.05 g/mol |

IUPAC-Name |

3-bromo-4-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3 |

InChI-Schlüssel |

SZAGXWBOMWMFOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=C(C)C)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo-4-methylpent-3-en-2-ol may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Types of Reactions:

Oxidation: 3-Bromo-4-methylpent-3-en-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of 3-bromo-4-methylpentan-2-ol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 3-bromo-4-methylpentan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Brominated Alcohols

Aliphatic Brominated Alcohols

3-Bromo-2-(bromomethyl)-1-propanol (CAS RN 106023-63-6)

- Molecular formula : C₄H₈Br₂O

- Molecular weight : 247.83 g/mol (calculated)

- Key differences: Contains two bromine atoms (vs. Shorter carbon chain (C4 vs. C6) and lacks a double bond, reducing opportunities for conjugated reactions. Limited data in regulatory databases (e.g., ECHA, eChemPortal), though commercial suppliers exist .

General Trends in Aliphatic Bromoalcohols

- Reactivity : The presence of a double bond in 3-bromo-4-methylpent-3-en-2-ol enhances its susceptibility to electrophilic additions (e.g., hydrohalogenation) compared to saturated analogs.

- Physical properties : Bromine content correlates with higher boiling points and densities. For example, the dibromo derivative (C₄H₈Br₂O) has a higher molecular weight (247.83 vs. 179.06) but lower solubility in polar solvents due to increased hydrophobicity.

Aromatic Brominated Alcohols

2-Bromo-3'-chloro-5'-fluorobenzhydrol

- Molecular formula : C₁₃H₉BrClFOH (estimated)

- Structure : Features an aromatic benzhydrol backbone with bromine, chlorine, and fluorine substituents .

- Multiple halogens increase steric hindrance and alter electronic properties (e.g., electron-withdrawing effects), influencing reactivity in cross-coupling reactions .

3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one

- Molecular formula : C₃₀H₂₁BrO₄

- Structure : A coumarin derivative with a brominated biphenyl group.

- Key differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Bromine Atoms | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-4-methylpent-3-en-2-ol | C₆H₁₁BrO | 179.06 | Aliphatic | 1 | Double bond, hydroxyl, methyl branch |

| 3-Bromo-2-(bromomethyl)-1-propanol | C₄H₈Br₂O | 247.83 | Aliphatic | 2 | Dibromo, saturated chain |

| 2-Bromo-3'-chloro-5'-fluorobenzhydrol | C₁₃H₉BrClFOH | ~335.47 | Aromatic | 1 | Aromatic, multi-halogenated |

| 4-Acetamido-3-bromoacetophenone | C₉H₈BrNO₂ | 258.08 | Aromatic | 1 | Acetamido, ketone functionality |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.